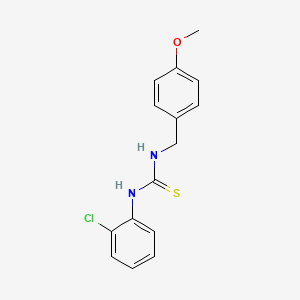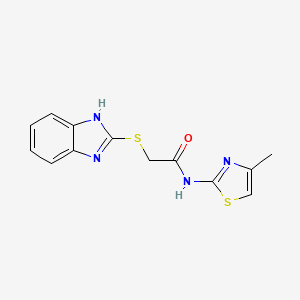![molecular formula C20H24N2O3S B5741882 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5741882.png)
1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as DSP-4, is a chemical compound that has been widely used in scientific research due to its ability to selectively damage noradrenergic neurons.
Wirkmechanismus
1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone selectively damages noradrenergic neurons by causing the release of noradrenaline from nerve terminals, which is then taken up by neighboring glial cells. The excess noradrenaline in the glial cells is then oxidized by monoamine oxidase to form hydrogen peroxide, which causes oxidative damage to the noradrenergic neurons.
Biochemical and Physiological Effects
The selective damage of noradrenergic neurons by 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to have various biochemical and physiological effects. For example, 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone treatment has been shown to reduce noradrenaline levels in the brain and peripheral tissues, which has been associated with changes in behavior, cognition, and autonomic function. Additionally, 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone treatment has been shown to induce oxidative stress, inflammation, and neurodegeneration in noradrenergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its ability to selectively damage noradrenergic neurons, which allows for the study of the role of the noradrenergic system in various physiological and pathological conditions. However, there are also some limitations to using 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, such as its potential off-target effects on other neurotransmitter systems and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in scientific research. One area of interest is the role of the noradrenergic system in aging and age-related diseases, such as Alzheimer's disease. Additionally, there is growing interest in the use of 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone as a tool for studying the role of the noradrenergic system in the gut-brain axis and the microbiome-gut-brain axis. Finally, there is also interest in developing more selective and less toxic analogs of 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone for use in scientific research.
Synthesemethoden
The synthesis method of 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone involves a series of chemical reactions that begin with the reaction between piperazine and 2,4-dimethylbenzenesulfonyl chloride to form 4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenol. This intermediate is then reacted with ethyl chloroformate to form 1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, which is the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used extensively in scientific research to selectively damage noradrenergic neurons. This has been particularly useful in studying the role of the noradrenergic system in various physiological and pathological conditions, such as stress, anxiety, depression, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-4-9-20(16(2)14-15)26(24,25)22-12-10-21(11-13-22)19-7-5-18(6-8-19)17(3)23/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRASYOURYDZFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)



![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)

![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)
![4-chloro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741861.png)


![4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)
